2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN5O4S2 and its molecular weight is 465.93. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
A study by Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including structures related to our compound of interest, demonstrating potent cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types (Ghorab et al., 2015).
Antimicrobial Evaluation
Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, indicative of a broader application in antimicrobial agent development. The study highlighted the compounds' significant antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Darwish et al., 2014).
Antitumor and Antiviral Activity
Further research into derivatives of similar structural frameworks has shown promising antitumor and antiviral activities. Studies by Yurttaş et al. (2015) and Chen et al. (2010) have synthesized and evaluated compounds for their potential antitumor and antiviral effects, respectively, indicating the compound's versatility in drug development for various diseases (Yurttaş et al., 2015; Chen et al., 2010).
Glutaminase Inhibition
Shukla et al. (2012) designed and synthesized BPTES analogs, targeting the inhibition of kidney-type glutaminase, showcasing the potential therapeutic application in cancer treatment by modulating glutamine metabolism (Shukla et al., 2012).
Antibacterial Potential and Theoretical Analysis
Noreen et al. (2015) undertook a combined experimental and theoretical study to explore the antibacterial and anti-urease activities of novel sulfacetamide derivatives. This highlights the integration of computational methods to predict and verify the biological activity of such compounds, further demonstrating their potential application in treating bacterial infections and conditions associated with urease activity (Noreen et al., 2015).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O4S2/c19-11-2-1-3-13(8-11)22-17(26)24-18-23-14(10-29-18)9-16(25)21-12-4-6-15(7-5-12)30(20,27)28/h1-8,10H,9H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGMRTMSAAAGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.